![molecular formula C15H19F3N2O B4422065 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperidine derivatives. TFMPP is a psychoactive substance that has gained popularity as a recreational drug due to its ability to produce euphoria, relaxation, and mild hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
The exact mechanism of action of TFMPP is not well understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. TFMPP is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, TFMPP may be able to modulate the activity of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a number of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety, and decreased aggression. TFMPP has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. TFMPP is also relatively inexpensive compared to other psychoactive compounds, making it a cost-effective tool for researchers. However, TFMPP has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, TFMPP has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are a number of future directions for research on TFMPP. One area of interest is the development of new treatments for anxiety and depression based on the compound's anxiolytic and antidepressant effects. Another area of interest is the study of TFMPP's effects on the brain and behavior, particularly in relation to the regulation of mood and stress. Additionally, TFMPP may be useful in the development of new psychoactive compounds that have fewer side effects and a wider therapeutic window.
Applications De Recherche Scientifique
TFMPP has been extensively studied for its potential therapeutic applications in scientific research. Some of the areas where TFMPP has been researched include the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). TFMPP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful tool in the development of new treatments for these conditions.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-10-6-11(2)9-20(8-10)14(21)19-13-5-3-4-12(7-13)15(16,17)18/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMRBBKXAPZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
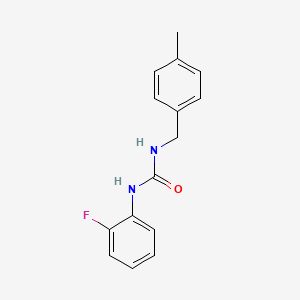
![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)
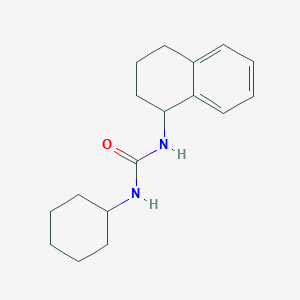
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422014.png)
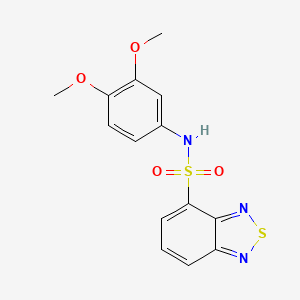

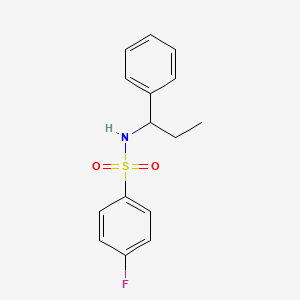
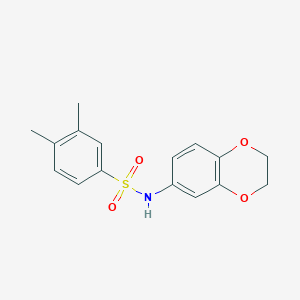
![N-(3-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422044.png)
![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
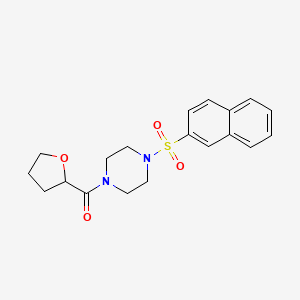
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)